Cilofexor

Descripción general

Descripción

Actualmente se encuentra en investigación clínica para el tratamiento de la enfermedad del hígado graso no alcohólico, la esteatohepatitis no alcohólica y la colangitis esclerosante primaria . Este compuesto ha demostrado ser prometedor en la reducción de la fibrosis y la esteatosis en las enfermedades hepáticas .

Aplicaciones Científicas De Investigación

Cilofexor tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como compuesto modelo para estudiar el comportamiento de los agonistas del receptor X farnesoide.

Biología: Investigado por sus efectos en las vías celulares y la expresión génica.

Medicina: En ensayos clínicos para tratar enfermedades hepáticas como la enfermedad del hígado graso no alcohólico y la colangitis esclerosante primaria.

Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos dirigidos a las enfermedades hepáticas.

Mecanismo De Acción

Cilofexor ejerce sus efectos activando el receptor X farnesoide, un receptor nuclear que regula el metabolismo de los ácidos biliares, los lípidos y el colesterol. La unión de this compound al receptor X farnesoide provoca cambios en la expresión génica, lo que reduce la inflamación y la fibrosis en el hígado. Además, this compound puede activar otros receptores, como el receptor X4 acoplado a proteína G relacionado con Mas y el receptor 1 de ácidos biliares acoplado a proteína G, contribuyendo a sus efectos terapéuticos .

Compuestos similares:

Px-102: Otro agonista del receptor X farnesoide con efectos farmacodinámicos similares pero con mayores efectos secundarios.

Firsocostat: Un inhibidor de la acetil-CoA carboxilasa utilizado en combinación con this compound para mejorar los efectos terapéuticos.

Semaglutide: Un agonista del receptor del péptido 1 similar al glucagón utilizado en combinación con this compound para tratar la esteatohepatitis no alcohólica

Singularidad de this compound: this compound destaca por su sesgo intestinal, que reduce los efectos secundarios hepáticos mientras mantiene la eficacia. Esta propiedad única lo convierte en un candidato prometedor para tratar las enfermedades hepáticas con un perfil de seguridad manejable .

Análisis Bioquímico

Biochemical Properties

Cilofexor plays a significant role in biochemical reactions by acting as an agonist for the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates bile acid, lipid, and cholesterol metabolism . This compound interacts with FXR by binding to its ligand-binding domain, leading to the activation of FXR target genes . This interaction results in the modulation of various metabolic pathways, including the reduction of bile acid synthesis and the regulation of lipid metabolism .

Cellular Effects

This compound exerts its effects on various cell types, particularly hepatocytes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In hepatocytes, this compound activation of FXR leads to the upregulation of fibroblast growth factor 19 (FGF19) and the downregulation of bile acid synthesis . This results in reduced hepatic steatosis and fibrosis, as well as improved liver function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ligand-binding domain of FXR . This binding induces a conformational change in FXR, allowing it to interact with coactivators and initiate the transcription of target genes . This compound’s activation of FXR leads to the inhibition of bile acid synthesis by downregulating the expression of cholesterol 7 alpha-hydroxylase (CYP7A1), a key enzyme in bile acid production . Additionally, this compound modulates lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and lipogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time in both in vitro and in vivo studies. This compound has demonstrated stability and sustained efficacy in reducing liver fibrosis and improving liver function over extended periods . In a 96-week open-label extension study, this compound showed sustained reductions in liver biochemistry parameters, including serum alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT) . These findings suggest that this compound maintains its therapeutic effects over long-term use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rat model of NASH, this compound was well tolerated at doses up to 30 mg/kg for 10 weeks, with no obvious adverse effects . Higher doses of this compound resulted in greater reductions in liver fibrosis and portal hypertension

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its activation of FXR . FXR regulates bile acid, lipid, and cholesterol metabolism by modulating the expression of genes involved in these pathways . This compound’s activation of FXR leads to the downregulation of CYP7A1, reducing bile acid synthesis . Additionally, this compound influences lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and lipogenesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . It has been shown to interact with organic anion transporting polypeptides (OATPs) and P-glycoprotein (P-gp), which play a role in its cellular uptake and distribution . This compound’s distribution within tissues is influenced by its binding to FXR and its subsequent activation of target genes .

Subcellular Localization

The subcellular localization of this compound has been studied using fluorescent imaging in hepatoma cells . This compound demonstrates similar subcellular localization to other FXR agonists, with rapid washout from the membrane, consistent with a lower membrane residence time . This localization pattern contributes to its reduced hepatic transcriptional effects and its bias for FXR transcriptional activity in the intestine compared to the liver .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Cilofexor involucra múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de diversos grupos funcionales. Los pasos clave incluyen:

- Formación del anillo de azetidina.

- Introducción del grupo ácido piridina carboxílico.

- Reacciones de acoplamiento para unir los grupos ciclopropilo y diclorofenilo.

Métodos de producción industrial: La producción industrial de this compound normalmente involucra la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Esto incluye el control de la temperatura, la presión y el uso de catalizadores para facilitar las reacciones. El producto final se purifica utilizando técnicas como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: Cilofexor experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en el compuesto.

Reducción: Esta reacción puede afectar al anillo de azetidina y a otros grupos funcionales.

Sustitución: Esta reacción puede introducir o reemplazar grupos funcionales en los anillos aromáticos.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio u óxido de cromo.

Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Reactivos como halógenos o nucleófilos en condiciones ácidas o básicas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales .

Comparación Con Compuestos Similares

Px-102: Another farnesoid X receptor agonist with similar pharmacodynamic effects but higher side effects.

Firsocostat: An acetyl-CoA carboxylase inhibitor used in combination with Cilofexor for enhanced therapeutic effects.

Semaglutide: A glucagon-like peptide-1 receptor agonist used in combination with this compound for treating non-alcoholic steatohepatitis

Uniqueness of this compound: this compound stands out due to its intestinal bias, which reduces hepatic side effects while maintaining efficacy. This unique property makes it a promising candidate for treating liver diseases with a manageable safety profile .

Propiedades

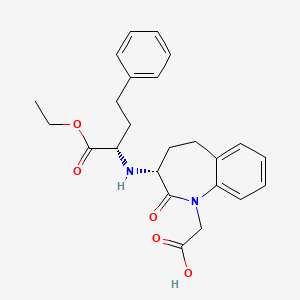

IUPAC Name |

2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl3N3O5/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSKGLFYQAYZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22Cl3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418274-28-8 | |

| Record name | Cilofexor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1418274288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilofexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CILOFEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN2306954 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B606612.png)

![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)

![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)

![2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride](/img/structure/B606626.png)